molecular formula C10H16O B14514975 4-Nonyn-3-one, 2-methyl- CAS No. 63098-60-2

4-Nonyn-3-one, 2-methyl-

Cat. No.: B14514975
CAS No.: 63098-60-2
M. Wt: 152.23 g/mol
InChI Key: FHRLTGSCCZXGPP-UHFFFAOYSA-N
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Description

4-Nonyn-3-one, 2-methyl- is an organic compound belonging to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond and a ketone functional group. The molecular formula for 4-Nonyn-3-one, 2-methyl- is C10H16O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyn-3-one, 2-methyl- can be achieved through various methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is another viable route .

Industrial Production Methods: Industrial production of 4-Nonyn-3-one, 2-methyl- typically involves large-scale chemical reactions under controlled conditions. The use of anhydrous solvents and precise temperature control is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nonyn-3-one, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or the ketone group is targeted.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-Nonyn-3-one, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Nonyn-3-one, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-Nonyn-3-one: Another alkyne with a similar structure but differing in the position of the triple bond.

    2-Nonyn-4-one: A compound with the triple bond and ketone group in different positions compared to 4-Nonyn-3-one, 2-methyl-.

    3-Methylnon-1-yn-3-ol: A related compound with an alcohol group instead of a ketone.

Uniqueness: 4-Nonyn-3-one, 2-methyl- is unique due to its specific arrangement of the triple bond and ketone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

63098-60-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methylnon-4-yn-3-one

InChI

InChI=1S/C10H16O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-6H2,1-3H3

InChI Key

FHRLTGSCCZXGPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C(C)C

Origin of Product

United States

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